2-Bromo-4-iodo-6-methylaniline
Description
2-Bromo-4-iodo-6-methylaniline (CAS: 1696510-14-1) is a halogenated aromatic amine with the molecular formula C₇H₇BrIN and a molar mass of 311.95 g/mol . Its structure features a bromine atom at the ortho-position, an iodine atom at the para-position, and a methyl group at the meta-position relative to the amine group. This substitution pattern significantly influences its physicochemical properties, including solubility, reactivity, and thermal stability.
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-4-iodo-6-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 |
InChI Key |
ASVWRGHPIQIDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)I |
Origin of Product |
United States |
Scientific Research Applications
2-Bromo-4-iodo-6-methylaniline is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-iodo-6-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Differences
Key analogs of 2-Bromo-4-iodo-6-methylaniline include halogen and substituent positional isomers, as well as derivatives with alternative functional groups. A comparative analysis is provided below:
Table 1: Structural Comparison of Halogenated Aniline Derivatives
Physicochemical Properties
Solubility and Reactivity
- This compound: Limited solubility in polar solvents due to iodine’s hydrophobic nature; reacts preferentially in palladium-catalyzed couplings .
- 2-Bromo-4-fluoro-6-methylaniline : Higher solubility in polar aprotic solvents (e.g., DMF) attributed to fluorine’s electronegativity; used in nucleophilic aromatic substitutions .
- 4-Bromo-2-chloro-6-methylaniline: Moderate solubility in ethanol; undergoes Ullmann-type couplings with copper catalysts .
Thermal Stability
- Iodine-containing analogs (e.g., this compound) exhibit lower thermal stability (decomposition above 150°C) compared to fluoro or chloro derivatives, which remain stable up to 200°C .
Table 2: Hazard Comparison
Research Findings
Reactivity Trends
- Steric Effects : The methyl group at position 6 in this compound hinders electrophilic substitution at the ortho position, directing reactions to the para iodine site .
- Halogen Exchange : Iodine in this compound can be replaced by aryl groups via cross-coupling, whereas chloro analogs require harsher conditions .
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